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Sulfaguanidine (4-amino-N-(diaminomethylidene)benzenesulfonamide) possesses a molecular structure

with three key functional components: an aniline ring, a sulfonamide bridge, and a guanidine group [1].

This arrangement creates a molecule with moderate conformational flexibility and multiple hydrogen-

bonding donor and acceptor groups, enabling diverse solid-state packing arrangements [2].

The crystal structure of the anhydrous form reveals two independent molecules in the asymmetric unit (Z' =

2), which adopt different conformations [3]. Key torsional parameters include:

Torsional Parameter Significance

C–S–N–C Dihedral Angle Defines spatial relationship between aromatic ring and guanidine moiety

S–N Bond Rotation Enables adoption of different molecular conformations

N–C(N)₂ Bond Affects guanidine group planarity relative to sulfonamide

Polymorphic Landscape and Solid Form Diversity

Sulfaguanidine exhibits an extensive polymorphic system, with recent studies identifying five anhydrate

polymorphs (AH-I through AH-V) and two monohydrate forms (Hy1-I and Hy1-II) [2]. This diversity

stems from the molecule's ability to adopt different conformations and packing arrangements in the

crystalline state.
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Solid
Form

Characteristics Stability

AH-I Kinetic stability at room temperature, higher hydration

stability

Stable at higher temperatures

AH-II Thermodynamically stable polymorph at room and low

temperatures

Most stable low-temperature

form

AH-V Newly discovered polymorph Obtained via controlled

desolvation

Hy1-I Commercial starting material, close structural

resemblance to Hy1-II

-

Hy1-II Structural similarity to Hy1-I -

The two monohydrate polymorphs share close structural resemblance, while the anhydrate forms exhibit

distinctive packing arrangements [2]. Controlled desolvation experiments have proven crucial for accessing

specific polymorphs, particularly AH-V, which was obtained for the first time using this approach [2].

Experimental Characterization Techniques

Solid Form Screening Protocol
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Initial Screening Methods

Characterization Techniques

Solid Form Screening

Solvent Evaporation Cooling Crystallization Liquid-Assisted Grinding Slurry Experiments

Powder X-ray Diffraction (PXRD)

Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA) Hot-Stage Microscopy (HSM) FT-IR Spectroscopy

Comprehensive Solid-State Analysis

Phase transitions
and stability

Solvent/water content
and decomposition

Visual observation
of transformations

Molecular vibrations
and interactions

Click to download full resolution via product page

Experimental workflow for sulfaguanidine solid-form screening and characterization

Structural Characterization Methods

Powder X-ray Diffraction (PXRD) has been instrumental in solving crystal structures of sulfaguanidine

polymorphs, particularly for forms that don't form suitable single crystals. Nine novel structures – two

anhydrates and seven solvates – have been determined using PXRD data [2].

Thermal analysis techniques provide complementary information about the stability and transformation

behavior of sulfaguanidine solid forms:
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DSC measurements identified AH-II as the thermodynamically stable polymorph at room and low

temperatures, while AH-I emerges as stable at higher temperatures [2]
TGA quantifies solvent/water content in solvates and hydrates, with controlled desolvation enabling

the formation of specific anhydrous polymorphs [2]
HSM allows direct visual observation of phase transformations and melting behavior in real-time [2]

Spectroscopic techniques including FT-IR spectroscopy and luminescence spectroscopy provide insights

into molecular conformations and intermolecular interactions. The spectral properties of sulfaguanidine in

various states (solid, solution, protonated) help interpret the nature of fluorescent states and complexation

behavior [1].

Computational Modeling Approaches

Crystal Structure Prediction (CSP)

CSP studies for sulfaguanidine anhydrate and monohydrate forms reveal that computed lowest-energy

structures correspond to experimentally observed forms [2]. These computational models have also proposed

structural models for the elusive AH-IV polymorph, demonstrating the power of computational methods in

complementing experimental screening.

Conformational Analysis in Solution

Computational chemistry combined with electronic absorption and luminescence spectroscopy has been used

to interpret the nature of sulfaguanidine's fluorescent state [1]. Studies of aqueous solutions reveal the

formation of complexes with hydrogen bonds and protonated forms, with the distribution of effective charges

on molecular fragments providing insights into chemical reactivity and biological activity.

Computational Method Application Outcome

Crystal Structure
Prediction

Polymorph energy ranking Identification of stable forms, AH-IV
modeling
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Computational Method Application Outcome

DFT Calculations Geometry optimization, charge
distribution

Effective charges on molecular
fragments

Spectroscopic Modeling Interpretation of electronic
transitions

Fluorescent state characterization

The antimicrobial activity of sulfaguanidine depends on both molecular conformation and chemical

reactivity [1]. The possibility of fitting the physiologically active fragment into the active center of target

bacteria follows the "key-lock" principle, where conformational flexibility enables optimal binding

interactions.

Implications for Pharmaceutical Development

The conformational flexibility of sulfaguanidine directly impacts its solid-form diversity, which has

significant implications for pharmaceutical development:

Polymorph Stability - Understanding the relative stability of different polymorphs is crucial for

ensuring consistent product quality and performance. AH-II's thermodynamic stability at room

temperature makes it preferable for formulation development [2]

Hydration/Dehydration Behavior - The tendency of sulfaguanidine to form hydrates requires

careful control of processing and storage conditions to prevent unwanted transformations that could

alter product properties [2]

Solvate Formation - The nine identified solvates with various organic solvents (tetrahydrofuran,

methanol, ethanol, etc.) highlight the importance of solvent selection during processing and

purification [2]

The rich array of highly stable hydrogen-bonding motifs and packing arrangements in sulfaguanidine makes

it an ideal model for studying complex solid-state systems [2]. This understanding provides valuable insights

for designing robust manufacturing processes and ensuring consistent product performance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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